molecular formula C22H23NO2 B11427141 3-[1-(3,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(3,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11427141
M. Wt: 333.4 g/mol
InChI Key: LUJGFYJVWVIIHB-UHFFFAOYSA-N
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Description

3-[1-(3,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound characterized by a pyrrole ring substituted with dimethylphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrrole ring or the aromatic substituents, leading to hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Hydrogenated pyrrole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(3,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, potentially leading to new therapeutic agents.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-[1-(3,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets through its aromatic and pyrrole moieties. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(3,5-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 4-methylphenyl group, which may affect its reactivity and applications.

    3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 3,5-dimethylphenyl group, leading to different chemical properties.

    3-[1-(phenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks both methylphenyl groups, making it less sterically hindered and potentially more reactive.

Uniqueness

The presence of both 3,5-dimethylphenyl and 4-methylphenyl groups in 3-[1-(3,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid makes it unique. These groups can influence the compound’s electronic properties, steric hindrance, and overall reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

3-[1-(3,5-dimethylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H23NO2/c1-15-4-6-18(7-5-15)21-10-8-19(9-11-22(24)25)23(21)20-13-16(2)12-17(3)14-20/h4-8,10,12-14H,9,11H2,1-3H3,(H,24,25)

InChI Key

LUJGFYJVWVIIHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC(=CC(=C3)C)C)CCC(=O)O

Origin of Product

United States

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